Cas no 1286671-05-3 (D-azidoglutaMic acid Mono-tert-butyl ester CHA salt)

D-azidoglutaMic acid Mono-tert-butyl ester CHA salt Chemical and Physical Properties
Names and Identifiers
-
- D-azidoglutaMic acid Mono-tert-butyl ester CHA salt
- N3-D-Glu(OtBu)-OH.CHA
-
- Inchi: 1S/C9H15N3O4.C6H13N/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,14,15);6H,1-5,7H2/t6-;/m1./s1
- InChI Key: LKNXVSRSPWKYDD-FYZOBXCZSA-N
- SMILES: NC1CCCCC1.[C@@H](C(=O)O)(N=[N+]=[N-])CCC(=O)OC(C)(C)C
D-azidoglutaMic acid Mono-tert-butyl ester CHA salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR427-1g |
D-azidoglutamic acid mono-tert-butyl ester CHA salt |
1286671-05-3 | 1g |
£590.00 | 2024-05-23 |
D-azidoglutaMic acid Mono-tert-butyl ester CHA salt Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on D-azidoglutaMic acid Mono-tert-butyl ester CHA salt
Introduction to D-azidoglutaMic acid Mono-tert-butyl ester CHA salt (CAS No: 1286671-05-3) and Its Emerging Applications in Chemical Biology
The compound D-azidoglutaMic acid Mono-tert-butyl ester CHA salt (CAS No: 1286671-05-3) represents a fascinating intersection of organic chemistry and biochemistry, showcasing remarkable potential in the development of novel pharmaceuticals and biochemical tools. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its versatile applications in synthetic chemistry and drug discovery.
At the core of this compound's utility lies its molecular architecture, which combines the reactivity of an azide group with the stability provided by a mono-tert-butyl ester. The azide functionality is particularly noteworthy, as it serves as a versatile handle for further chemical modifications, enabling the synthesis of complex molecules through strategies such as click chemistry. This attribute has made D-azidoglutaMic acid Mono-tert-butyl ester CHA salt a valuable intermediate in the construction of peptidomimetics and other bioactive molecules.
The Mono-tert-butyl ester moiety introduces an additional layer of functionality, enhancing both solubility and stability under various reaction conditions. This modification is particularly advantageous in pharmaceutical applications, where compatibility with diverse solvents and resistance to hydrolysis are critical. Furthermore, the presence of the CHA salt form ensures improved crystallinity and handling properties, making it a practical choice for industrial-scale synthesis.
In recent years, there has been a surge in research focused on harnessing azide-based compounds for therapeutic purposes. The ability to selectively modify biological targets using azide groups has opened up new avenues for drug development. For instance, studies have demonstrated the efficacy of azido-containing compounds in modulating enzyme activity and disrupting protein-protein interactions. The structural versatility of D-azidoglutaMic acid Mono-tert-butyl ester CHA salt allows researchers to fine-tune these interactions, paving the way for targeted therapies.
One particularly exciting application of this compound is in the field of immunotherapy. Recent advances in cancer immunotherapy have highlighted the importance of targeting specific immune checkpoints to elicit a robust antitumor response. Azido-modified peptides have been shown to effectively engage these checkpoints, leading to enhanced immune surveillance against malignant cells. The stability and reactivity offered by D-azidoglutaMic acid Mono-tert-butyl ester CHA salt make it an ideal candidate for designing such immunomodulatory agents.
Another emerging area where this compound has shown promise is in the development of diagnostic tools. Azido groups can be readily incorporated into probes for positron emission tomography (PET) imaging, allowing for non-invasive visualization of biological processes at the molecular level. The high specificity and sensitivity of PET imaging make it invaluable for early detection and monitoring of diseases such as cancer. By leveraging the unique properties of D-azidoglutaMic acid Mono-tert-butyl ester CHA salt, researchers can develop novel PET tracers that offer unprecedented insights into disease mechanisms.
The synthetic utility of this compound extends beyond pharmaceutical applications. In synthetic organic chemistry, it serves as a building block for constructing complex cyclic structures through strategies like azide-alkyne cycloaddition (click chemistry). This reaction is particularly useful for generating libraries of heterocyclic compounds with potential bioactivity. The ease with which D-azidoglutaMic acid Mono-tert-butyl ester CHA salt can be functionalized underscores its importance as a synthetic intermediate.
Recent studies have also explored the use of this compound in materials science. The ability to incorporate azide groups into polymers allows for controlled degradation and functionalization, leading to materials with tailored properties. For example, azido-modified polymers have been used to create biodegradable scaffolds for tissue engineering applications. The versatility of D-azidoglutaMic acid Mono-tert-butyl ester CHA salt makes it a valuable tool in designing next-generation materials with advanced functionalities.
In conclusion, D-azidoglutaMic acid Mono-tert-butyl ester CHA salt (CAS No: 1286671-05-3) stands out as a multifaceted compound with broad applications across multiple disciplines. Its unique structural features enable innovative approaches in drug discovery, diagnostics, and materials science. As research continues to uncover new ways to exploit its reactivity and stability, this compound is poised to play an increasingly significant role in advancing scientific understanding and therapeutic interventions.
1286671-05-3 (D-azidoglutaMic acid Mono-tert-butyl ester CHA salt) Related Products
- 1234979-86-2(1-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)piperazine)
- 898441-35-5(N-benzyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 1708251-39-1([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-cyclopropyl]-methanol)
- 102089-75-8(1,1-Dimethylethyl (R)-2-(methylsulfonyl)oxy-1-phenylethylCarbamate)
- 1309460-27-2(Ald-Ph-amido-PEG4-C2-acid)
- 2680859-18-9(benzyl N-(2-chloro-6-methylpyridin-3-yl)carbamate)
- 1092553-17-7(4-Hydroxy-5-methyl-indan-1-one)
- 2165612-32-6(Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate)
- 847406-75-1(3-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-1-(4-ethoxyphenyl)thiourea)
- 1360439-33-3(N-Z-1H-Azepin-4-one oxime)


